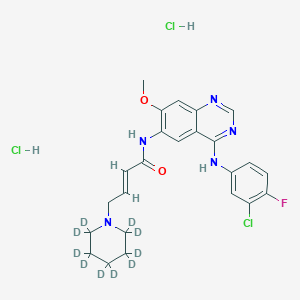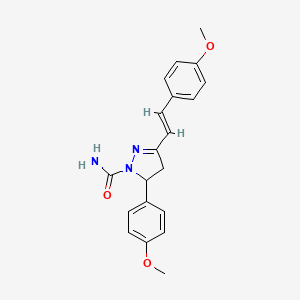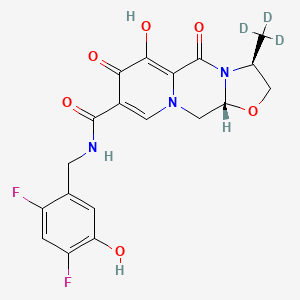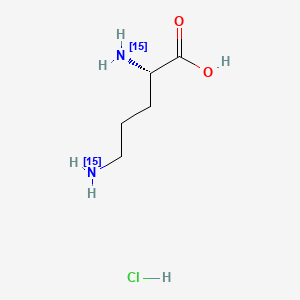
Estradiol valerianate-d12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estradiol valerianate-d12 is a deuterated form of estradiol valerianate, a synthetic estrogen. Estradiol valerianate is commonly used in hormone replacement therapy and as a component in hormonal contraceptives. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolism of estradiol valerianate due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of estradiol valerianate-d12 involves the esterification of estradiol with valeric acid. The process typically includes the use of deuterated reagents to incorporate deuterium atoms into the molecule. One common method involves reacting estradiol with deuterated valeric anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently.
化学反応の分析
Types of Reactions
Estradiol valerianate-d12 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield estrone valerianate-d12, while reduction can produce this compound derivatives with modified hydroxyl groups.
科学的研究の応用
Estradiol valerianate-d12 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of estradiol valerianate in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of estradiol valerianate.
Hormone Replacement Therapy Research: Used to investigate the efficacy and safety of hormone replacement therapies.
Endocrinology Studies: Helps in understanding the role of estrogens in various physiological processes.
作用機序
Estradiol valerianate-d12 acts as a prodrug of estradiol. Once administered, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in target tissues such as the breasts, uterus, and bones . The binding of estradiol to its receptors leads to the activation of gene transcription and subsequent physiological effects, including the regulation of reproductive functions and maintenance of bone density.
類似化合物との比較
Similar Compounds
Estradiol cypionate: Another ester of estradiol used in hormone replacement therapy.
Estradiol benzoate: A shorter-acting ester of estradiol.
Estradiol acetate: Used in combination with other hormones for contraceptive purposes.
Uniqueness of Estradiol Valerianate-d12
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological systems using mass spectrometry. This allows for more accurate and detailed studies of its pharmacokinetics and metabolism compared to non-deuterated analogs .
特性
分子式 |
C23H32O3 |
|---|---|
分子量 |
368.6 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-6,6,9-trideuterio-3-hydroxy-13-methyl-7,8,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2,6D2,18D |
InChIキー |
RSEPBGGWRJCQGY-ZIKIZURCSA-N |
異性体SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1CC(C4=C2C=CC(=C4)O)([2H])[2H])CC[C@@H]3OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C |
正規SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



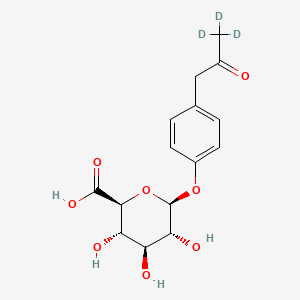

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
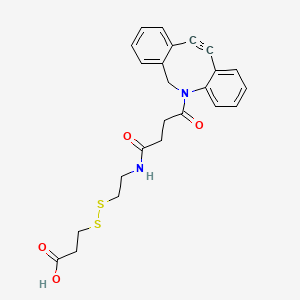
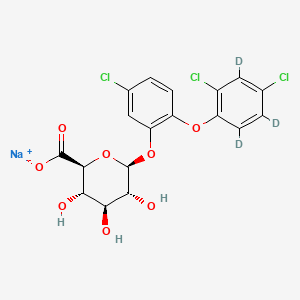

![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

